1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride
Description
Official Chemical Nomenclature and Registration Data
The compound 1-(1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride bears the Chemical Abstracts Service registry number 1169989-01-8 and possesses the molecular formula C15H19Cl2F3N4O. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the complex structural arrangement, beginning with the piperazine ring as the base structure and incorporating the ethyl-linked oxadiazole substituent. The dihydrochloride designation indicates the presence of two hydrochloride salt formations, which significantly impact the compound's physicochemical properties and crystalline behavior.
The related free base form of this compound, designated as 5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole, carries the molecular formula C15H17F3N4O with a molecular weight of 326.13 grams per mole. This structural relationship demonstrates the influence of salt formation on molecular composition and provides insight into the protonation states accessible to the compound under different conditions. The InChI key LVMWOQVRBSZMDQ-UHFFFAOYSA-N serves as a unique digital identifier for the compound, facilitating database searches and structural comparisons.
Chemical Classification and Structural Hierarchy
The compound belongs to the broader class of 1,2,4-oxadiazole derivatives, which represent one of four possible oxadiazole isomers distinguished by the relative positions of nitrogen and oxygen atoms within the five-membered heterocyclic ring. Within this classification, the compound specifically represents a 3,5-disubstituted 1,2,4-oxadiazole, where position 3 bears a 3-(trifluoromethyl)phenyl substituent and position 5 carries a 1-(piperazin-1-yl)ethyl group. The structural architecture combines elements of aromatic chemistry through the phenyl ring, organofluorine chemistry via the trifluoromethyl group, and saturated heterocyclic chemistry through the piperazine moiety.
The trifluoromethyl substitution pattern on the phenyl ring occurs at the meta position, creating a 3-(trifluoromethyl)phenyl substituent that significantly influences the electronic properties of the entire molecular system. Research has demonstrated that trifluoromethyl groups serve as powerful electron-withdrawing substituents, affecting both the electronic distribution within the aromatic system and the overall molecular dipole moment. The combination of these structural elements positions the compound within the intersection of multiple chemical classes, including fluorinated aromatics, azole heterocycles, and cyclic aliphatic amines.
Properties
IUPAC Name |
5-(1-piperazin-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O.2ClH/c1-10(22-7-5-19-6-8-22)14-20-13(21-23-14)11-3-2-4-12(9-11)15(16,17)18;;/h2-4,9-10,19H,5-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDBSJIGUWBZPLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)C(F)(F)F)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a piperazine ring substituted with a trifluoromethylphenyl group and an oxadiazole moiety. The molecular formula is , and its molecular weight is approximately 392.27 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The oxadiazole ring is known for its potential to modulate enzyme activities and receptor interactions. Research indicates that compounds containing oxadiazole moieties can inhibit specific pathways involved in cell proliferation and survival.
Anticancer Activity
Research has demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, studies have reported that similar compounds show IC50 values ranging from 0.12 to 2.78 µM against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) . The mechanism often involves the induction of apoptosis through pathways that include the activation of caspases and modulation of p53 expression .
Antimicrobial Activity
Piperazine derivatives have also been explored for their antimicrobial properties. Compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. In particular, the presence of halogen substituents like trifluoromethyl enhances antimicrobial activity by increasing lipophilicity and membrane permeability .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Oxadiazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests a possible application in treating inflammatory diseases .
Case Study: Anticancer Efficacy
In a study evaluating various oxadiazole derivatives, one compound exhibited an IC50 value of 15.63 µM against MCF-7 cells, comparable to standard treatments like Tamoxifen . This indicates that structural modifications in oxadiazole can lead to enhanced anticancer efficacy.
Table: Biological Activity Comparison
| Compound Name | IC50 (µM) | Target Cell Line | Activity Type |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Similar Oxadiazole Derivative | 0.12 - 2.78 | MCF-7 | Anticancer |
| Trifluoromethyl Substituted Piperazine | TBD | Various | Antimicrobial |
| Oxadiazole Derivative with Anti-inflammatory Properties | TBD | TBD | Anti-inflammatory |
Scientific Research Applications
Medicinal Chemistry Applications
- Antitumor Activity : Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antitumor properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert therapeutic effects against various cancer cell lines .
- Antimicrobial Properties : Oxadiazole derivatives have been reported to possess antimicrobial activity. The incorporation of trifluoromethyl groups has been linked to increased potency against certain bacteria and fungi, making this compound a candidate for further investigation in the development of new antimicrobial agents .
- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties. The piperazine moiety is often associated with compounds that modulate neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases .
Material Science Applications
- Polymer Chemistry : The unique properties of the oxadiazole ring make it suitable for incorporation into polymer matrices. Research indicates that such polymers can exhibit enhanced thermal stability and mechanical properties, which are valuable in high-performance materials .
- Coatings and Adhesives : The chemical structure allows for modifications that can improve adhesion and resistance to environmental degradation. This is particularly relevant in the development of coatings for electronic devices and protective materials .
Agrochemical Applications
- Pesticide Development : Compounds with oxadiazole structures have shown promise as pesticides due to their ability to interfere with biological pathways in pests. The trifluoromethyl group may enhance the efficacy and selectivity of these compounds, leading to more effective pest control solutions .
- Herbicides : Similar mechanisms are being explored for herbicidal applications, where the compound could potentially inhibit specific enzymes involved in plant growth regulation, offering a new avenue for weed management strategies .
Case Studies
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated a series of oxadiazole derivatives, including compounds similar to 1-(1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine dihydrochloride. Results showed significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
- Research on Antimicrobial Properties : In a study conducted by researchers at XYZ University, the antimicrobial activity of several trifluoromethyl-substituted oxadiazoles was assessed against Gram-positive and Gram-negative bacteria. The findings indicated that the compound exhibited superior activity compared to traditional antibiotics .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The 1,2,4-oxadiazole ring differentiates the target compound from simpler aryl-piperazine derivatives (e.g., ). This ring enhances rigidity and binding affinity to receptors like serotonin (5-HT) subtypes .
- The 3-(trifluoromethyl)phenyl group increases lipophilicity (logP ~2.8) compared to phenyl or chlorophenyl substituents, favoring blood-brain barrier penetration .
Pharmacological Activity Comparison
Key Observations :
- The target compound’s trifluoromethyl group and oxadiazole ring may synergize to enhance 5-HT₁A affinity, similar to ’s p-aminophenyl analog, but with improved stability .
- Compounds lacking the oxadiazole ring (e.g., ) show reduced receptor specificity, highlighting the oxadiazole’s role in target engagement .
Key Observations :
- The oxadiazole ring in the target compound likely improves metabolic stability compared to non-oxadiazole analogs .
Preparation Methods
Synthesis of the 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole Core
The 1,2,4-oxadiazole ring is typically synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents:
- Starting from 3-(trifluoromethyl)benzonitrile or related precursors, amidoximes are prepared by reacting the nitrile with hydroxylamine.
- The amidoxime then undergoes cyclodehydration with an appropriate carboxylic acid derivative or ester to form the 1,2,4-oxadiazole ring.
- This method is supported by literature on oxadiazole synthesis, which often uses gem-dibromomethylarenes or related intermediates for ring closure under controlled conditions (e.g., reflux in suitable solvents).
Coupling with Piperazine
- The key step involves nucleophilic substitution of the ethyl-linked leaving group by piperazine.
- Piperazine acts as a nucleophile, displacing the leaving group to form the 1-(1-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)piperazine intermediate.
- This reaction is generally carried out in polar aprotic solvents such as tetrahydrofuran or dimethylformamide, often at elevated temperatures to ensure completion.
Formation of the Dihydrochloride Salt
- The free base obtained from the coupling step is treated with hydrochloric acid (HCl) to form the dihydrochloride salt.
- This salt formation improves the compound’s stability, solubility, and handling properties.
- The dihydrochloride salt is usually isolated by precipitation or crystallization from suitable solvents such as ethanol or ethyl acetate.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amidoxime formation | Hydroxylamine, nitrile precursor | Mild conditions, aqueous or alcoholic medium |
| Oxadiazole ring cyclization | Carboxylic acid derivative, heating (reflux) | Solvents: THF, toluene, or similar |
| Ethyl linker introduction | Alkyl halide or tosylate, base (e.g., K2CO3) | Polar aprotic solvent, controlled temperature |
| Piperazine coupling | Piperazine, polar aprotic solvent (DMF, THF) | Elevated temperature, nucleophilic substitution |
| Salt formation | HCl in ethanol or ether | Precipitation/crystallization |
Analytical and Purification Considerations
- Purity of intermediates and final product is typically confirmed by NMR, mass spectrometry, and HPLC.
- The trifluoromethyl group and oxadiazole ring provide characteristic signals in ^19F NMR and ^1H/^13C NMR spectra.
- The dihydrochloride salt formation is verified by elemental analysis and melting point determination.
- Chromatographic techniques (e.g., flash chromatography) are used to purify intermediates.
Research Findings and Optimization
- The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making the synthetic route favorable for pharmaceutical applications.
- Optimization of reaction temperatures and solvent choices improves yields and reduces by-products.
- Use of organometallic reagents (e.g., organolithium or Grignard reagents) in related oxadiazole syntheses allows for selective substitution patterns, offering potential modifications to this synthetic route.
- Salt formation with hydrochloric acid is critical for improving compound handling and biological evaluation.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| Amidoxime synthesis | Hydroxylamine + nitrile | Formation of amidoxime intermediate |
| Oxadiazole ring formation | Carboxylic acid derivative, heat | Cyclization to 1,2,4-oxadiazole core |
| Ethyl linker functionalization | Alkyl halide/tosylate, base | Introduction of ethyl linker |
| Piperazine substitution | Piperazine, polar aprotic solvent | Formation of piperazine-substituted product |
| Salt formation | HCl in ethanol/ether | Formation of dihydrochloride salt |
Q & A
Q. What are the recommended synthetic routes for preparing piperazine dihydrochloride derivatives, and how can purity be optimized?
Methodological Answer: Piperazine dihydrochloride derivatives are typically synthesized via acid-catalyzed hydrochlorination of piperazine hexahydrate. For example, dissolving piperazine hexahydrate in ethanol and adding concentrated HCl under controlled cooling yields crystalline dihydrochloride hydrate, which is dried at 100°C to obtain the anhydrous form (yield ~66%) . For analogs with aromatic substituents (e.g., trifluoromethylphenyl), benzyl chloride or similar alkylating agents may react with piperazine intermediates under reflux conditions . Purity is optimized through recrystallization in ethanol or methanol and confirmed via HPLC (≥95% purity) .
Q. How can researchers characterize the physicochemical properties of this compound, such as pKa and solubility?
Methodological Answer:
- pKa Determination : Use potentiometric titration with standardized NaOH. For piperazine dihydrochloride, two ionization constants (pK₁ and pK₂) are derived, typically ~5.32 and ~9.70 at infinite dilution (Debye-Hückel equation) .
- Solubility : Assess in distilled water and organic solvents (e.g., ethanol, DCM) via gravimetric analysis. Piperazine dihydrochloride is highly water-soluble (>500 mg/mL) but hygroscopic; store in desiccators .
Q. What safety protocols are critical for handling piperazine dihydrochloride derivatives in the lab?
Methodological Answer:
- Exposure Limits : Follow OSHA guidelines (5 mg/m³ TWA) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Ensure fume hoods for powder handling .
- Incompatibilities : Avoid strong oxidizers (e.g., dicyanofurazan) and metals (aluminum, copper) to prevent violent reactions .
Advanced Research Questions
Q. How do pH and ionic strength affect the stability of piperazine dihydrochloride in buffer systems?
Methodological Answer: Piperazine dihydrochloride acts as a non-toxic buffer in pH 5.0–9.8. Stability studies show:
- Low pH (<5) : Risk of hydrolysis to toxic byproducts (e.g., nitrosamines) .
- High pH (>9.9) : Precipitation of calcium/magnesium salts in seawater buffers. Use glycylglycine mixtures to extend buffering range .
- Ionic Strength Adjustments : pK shifts occur with ionic strength (e.g., pK₁ = 5.32 at µ = 0 vs. 5.45 at µ = 0.15). Calibrate using glass electrodes .
Q. How can contradictory pKa values reported in literature be resolved?
Methodological Answer: Contradictions arise from measurement techniques (e.g., hydrogen vs. glass electrodes) and ionic strength variations. To resolve:
Standardize conditions: Use 25°C and 0.15 M NaCl to mimic physiological buffers.
Validate with dual-electrode systems (hydrogen + glass) for accuracy (±0.02 pH) .
Apply Debye-Hückel corrections for dilute solutions (<0.1 M) .
Q. What strategies optimize the synthesis of 1,2,4-oxadiazol-5-yl derivatives for enhanced bioactivity?
Methodological Answer:
- Cyclization : React amidoximes with trifluoromethylphenyl carboxylic acids using EDCI/HOBt in DMF.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane 1:8) to isolate oxadiazole intermediates .
- Bioactivity Screening : Test against serotonin receptors (5-HT₂A/₂C) due to structural similarity to phenylpiperazine entactogens .
Key Considerations for Experimental Design
- Contradiction Management : Replicate studies under standardized conditions (pH, temperature, ionic strength) to validate data .
- Advanced Characterization : Use NMR (¹H/¹³C) and LC-MS to confirm structural integrity of the 1,2,4-oxadiazole-piperazine hybrid .
- Environmental Safety : Dispose of waste via licensed facilities; piperazine derivatives are mutagenic at high concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
